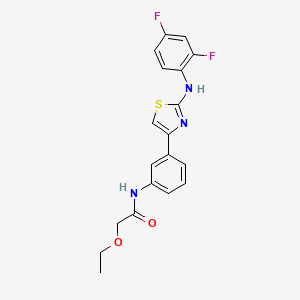

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide

Description

N-(3-(2-((2,4-Difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide is a heterocyclic acetamide derivative featuring a thiazole core substituted with a 2,4-difluorophenylamino group at position 2 and a phenyl ring at position 2. The phenyl ring is further functionalized with a 2-ethoxyacetamide side chain. This structural motif is common in medicinal chemistry, as thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of such compounds typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and coupling reactions. For example, details the synthesis of analogous indazole-acetamide derivatives using trityl protection and Pd/C-catalyzed reductions, which may parallel the synthetic routes for the target compound .

Properties

IUPAC Name |

N-[3-[2-(2,4-difluoroanilino)-1,3-thiazol-4-yl]phenyl]-2-ethoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2S/c1-2-26-10-18(25)22-14-5-3-4-12(8-14)17-11-27-19(24-17)23-16-7-6-13(20)9-15(16)21/h3-9,11H,2,10H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHGZFONRKWFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide typically involves the reaction of 2,4-difluoroaniline with thiazole derivatives under specific conditions. The process begins with the preparation of the thiazole ring, followed by the introduction of the 2,4-difluorophenyl group. The final step involves the addition of the ethoxyacetamide group to the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit promising anticancer properties. For example, studies have shown that N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide can inhibit the growth of various cancer cell lines. A study demonstrated that compounds with similar structures showed significant growth inhibition against breast cancer cell lines (MCF7) and other types of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate that it can serve as a potential therapeutic agent in treating infections caused by resistant strains .

Anti-inflammatory Effects

Thiazole derivatives are known for their anti-inflammatory properties. N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide has been shown to reduce inflammation markers in experimental models, suggesting its potential use in treating inflammatory diseases.

Materials Science

The unique structure of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide allows for its application in developing advanced materials. Its electronic and optical properties make it suitable for use in organic electronics and photonic devices. Research into its application in polymer composites has shown improved mechanical properties and thermal stability when incorporated into matrix materials.

Industrial Chemistry

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide serves as a precursor for synthesizing various industrial chemicals. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—enables the production of diverse chemical intermediates used in pharmaceuticals and agrochemicals .

Case Studies

-

Anticancer Efficacy Study

A study published in a peer-reviewed journal evaluated the anticancer efficacy of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents . -

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide was tested against various bacterial strains. The findings revealed that it had potent activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antibiotic .

Mechanism of Action

The mechanism of action of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Thiazole and Phenyl Rings

Halogenated Phenyl Substituents

- Fluorine atoms also increase metabolic stability by resisting oxidative degradation .

- N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () : Replacing fluorine with chlorine introduces greater steric bulk and lipophilicity, which may enhance membrane permeability but reduce solubility. Crystal structure analysis of this compound reveals planar amide groups and dimer formation via N–H···O hydrogen bonds, a feature critical for stabilizing protein-ligand interactions .

Acetamide Side Chains

- Target Compound : The ethoxy group in 2-ethoxyacetamide contributes to moderate lipophilicity, balancing solubility and cell penetration.

- 2-(2,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide () : A dichlorophenylacetamide side chain linked to a pyrazole ring demonstrates anti-inflammatory activity comparable to diclofenac. The dichlorophenyl group here enhances π-π stacking interactions in hydrophobic protein pockets .

- 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (): A triazole-sulfanyl-acetamide derivative with a furan substituent showed anti-exudative activity at 10 mg/kg, highlighting how heterocycle choice (triazole vs. thiazole) influences biological outcomes .

Structural and Conformational Analysis

- Dihedral Angles and Planarity: emphasizes that non-planar conformations (e.g., dihedral angles of 80.7° between aryl rings) reduce steric clashes and optimize hydrogen-bonding networks. The target compound’s difluorophenyl group may similarly influence conformation, affecting its binding mode .

- Hydrogen-Bonding Capacity : The ethoxy group in the target compound could act as a hydrogen-bond acceptor, enhancing interactions with polar residues in target proteins, a feature observed in triazole-acetamides () .

Data Table: Key Structural and Functional Comparisons

*Estimated based on formula C₁₉H₁₈F₂N₄O₂S.

Biological Activity

N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H17F2N3O2S

- Molecular Weight : 389.4 g/mol

- CAS Number : 1797094-71-3

The structural complexity, which includes a thiazole ring and a difluorophenyl group, suggests diverse biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Studies have shown that compounds structurally similar to N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide possess notable antimicrobial properties. For instance:

- Antitubercular Activity : Compounds with thiazole moieties have demonstrated effectiveness against Mycobacterium tuberculosis. The presence of a difluorophenyl group may enhance this activity by improving binding affinity to bacterial enzymes involved in cell wall synthesis.

Anticancer Activity

The anticancer potential of N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide has been evaluated through various in vitro studies:

-

Cell Line Studies : Research indicates that derivatives of thiazole compounds can inhibit the growth of several cancer cell lines, including:

- Human colon cancer (HCT116)

- Human lung cancer (H460)

- Human breast cancer (MCF-7)

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells. Studies have demonstrated that similar compounds activate caspases involved in apoptosis pathways, leading to increased DNA fragmentation and cytotoxicity against tumor cells .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds exhibiting similar structures highlights the unique biological activities associated with N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| N-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol-4-yl)isoxazole-3-carboxamide | Structure | Antimicrobial | Selective over eukaryotic cells |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole | Structure | Anticancer | Higher activity than doxorubicin |

| N-(4-acetyl-5-(4-hydroxyphenyl)-1,3,4-thiadiazole) | Structure | Cytotoxic | Effective against multiple cancer cell lines |

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : A study demonstrated that N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide significantly inhibited growth in MCF7 breast cancer cell lines with an IC50 value lower than many standard chemotherapeutics .

- Molecular Docking Studies : Computational studies suggest that this compound binds effectively to key enzymes involved in cancer metabolism and microbial resistance pathways. Such interactions indicate its potential as a lead compound for drug development targeting resistant strains of bacteria and various cancers .

Q & A

Q. What are the key synthetic strategies for preparing N-(3-(2-((2,4-difluorophenyl)amino)thiazol-4-yl)phenyl)-2-ethoxyacetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with thiazole ring formation via cyclization of thiourea derivatives with α-haloketones. Key steps include:

- Thiazole core synthesis : Reacting 2,4-difluoroaniline with thiourea and α-bromoacetophenone derivatives under reflux in ethanol or DMF, with yields influenced by solvent polarity and temperature .

- Coupling reactions : The thiazole intermediate is coupled with a substituted phenylacetamide using palladium catalysts (e.g., Suzuki coupling) or nucleophilic aromatic substitution. Solvent choice (e.g., dichloromethane or DMF) and temperature control (60–80°C) are critical to minimize side reactions .

- Ethoxyacetamide functionalization : Final acetylation with 2-ethoxyacetyl chloride in the presence of triethylamine as a base, monitored via TLC to ensure completion .

Optimization Tips : Use anhydrous solvents, inert atmospheres (N₂/Ar), and catalytic amounts of molecular sieves to enhance selectivity. Yield improvements (from ~50% to >75%) are achievable via microwave-assisted synthesis for time-sensitive steps .

Q. What analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks with accurate mass matching the molecular formula (C₁₉H₁₈F₂N₃O₂S). Fragmentation patterns should align with cleavage at the amide bond (m/z ~120–150) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients (70:30) to assess purity (>95%). Retention times vary based on substituent hydrophobicity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across different assays (e.g., cytotoxicity vs. kinase inhibition)?

Methodological Answer: Contradictions often arise from assay-specific conditions or off-target effects. Strategies include:

- Dose-response validation : Perform IC₅₀ determinations in triplicate using orthogonal assays (e.g., MTT for cytotoxicity vs. ADP-Glo™ for kinase activity) .

- Solubility adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) or β-cyclodextrin complexes to mitigate aggregation in aqueous buffers, which can falsely inflate activity readings .

- Structural analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate contributions of specific functional groups to bioactivity .

Q. What computational methods are effective for predicting the binding mode of this compound to kinase targets (e.g., EGFR or CDK2)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 1M17 for EGFR). Focus on hydrogen bonding between the thiazole nitrogen and kinase hinge region (e.g., Met793 in EGFR) and hydrophobic interactions with the difluorophenyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ≤ −40 kcal/mol) .

- QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond acceptors to correlate structural features with inhibitory potency .

Experimental Design & Data Analysis

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing metabolic instability?

Methodological Answer:

- Dosing regimen : Administer via intravenous (5 mg/kg) and oral (20 mg/kg) routes in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose .

- Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., hydroxylation at the ethoxy group or glucuronidation). Co-administer CYP450 inhibitors (e.g., ketoconazole) to pinpoint metabolic pathways .

- Stability enhancement : Introduce deuterium at metabolically labile sites (e.g., ethoxy –CH₂–) to prolong half-life .

Q. What statistical approaches are recommended for analyzing high-throughput screening data with this compound?

Methodological Answer:

- Z-score normalization : Calculate z-scores for each well to correct for plate-to-plate variability. Exclude outliers with |z| > 3 .

- Hit prioritization : Apply machine learning (e.g., random forest) to integrate activity data, physicochemical properties, and toxicity predictions .

- Dose-response modeling : Use GraphPad Prism to fit nonlinear regression curves (four-parameter logistic model) and compare Hill slopes across assays .

Challenges in Mechanistic Studies

Q. How can researchers distinguish between on-target and off-target effects in cell-based assays?

Methodological Answer:

- CRISPR knockout : Generate isogenic cell lines lacking the putative target (e.g., EGFR KO in A549 cells). A >50% reduction in activity confirms on-target effects .

- Proteome profiling : Use affinity pull-downs with biotinylated analogs followed by LC-MS/MS to identify interacting proteins .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.